molecular formula C9H12O4 B3055434 Spiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 64775-97-9

Spiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No. B3055434
CAS RN: 64775-97-9
M. Wt: 184.19 g/mol
InChI Key: OSNPFTFAUNVQMS-UHFFFAOYSA-N
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Patent
US09382228B2

Procedure details

A solution of diisopropyl spiro[3.3]heptane-2,2-dicarboxylate (2.85 g, 10.62 mmol) in MeOH (20 mL) was treated with 2N NaOH (31.9 mL, 63.7 mmol) and heated at 50° C. overnight. The organics were removed under reduced pressure, the aqueous residue acidified with 3M HCl, cooled to 5° C. and the solid collected via filtration. The filtrate was extracted with DCM (2×), then EtOAc (2×) and the combined organics were dried over Na2SO4, concentrated to dryness and combined with the first solid to afford spiro[3.3]heptane-2,2-dicarboxylic acid (1.737 g, 89%). 1H NMR (400 MHz, DMSO-d6): δ 12.58 (s, 2H), 2.39 (s, 4H), 1.91 (t, J=7.5 Hz, 4H), 1.71 (m, 2H).
Name
diisopropyl spiro[3.3]heptane-2,2-dicarboxylate
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
31.9 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][C:2]1([C:14]([O:16]C(C)C)=[O:15])[C:8]([O:10]C(C)C)=[O:9].[OH-].[Na+]>CO>[CH2:1]1[C:4]2([CH2:5][CH2:6][CH2:7]2)[CH2:3][C:2]1([C:14]([OH:16])=[O:15])[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
diisopropyl spiro[3.3]heptane-2,2-dicarboxylate
Quantity
2.85 g
Type
reactant
Smiles
C1C(CC12CCC2)(C(=O)OC(C)C)C(=O)OC(C)C
Name
Quantity
31.9 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organics were removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
FILTRATION
Type
FILTRATION
Details
the solid collected via filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
EtOAc (2×) and the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1C(CC12CCC2)(C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.737 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.